5,7-Bis(benzyloxy)-4-chlorocoumarin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H17ClO4 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
4-chloro-5,7-bis(phenylmethoxy)chromen-2-one |
InChI |
InChI=1S/C23H17ClO4/c24-19-13-22(25)28-21-12-18(26-14-16-7-3-1-4-8-16)11-20(23(19)21)27-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
NVTPBYSXDKFCSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=CC(=O)O3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Bis Benzyloxy 4 Chlorocoumarin
Precursor Synthesis and Functionalization Strategies
The preparation of appropriately substituted precursors is a critical phase in the synthesis of 5,7-Bis(benzyloxy)-4-chlorocoumarin. This involves the synthesis of a phenolic precursor bearing benzyloxy groups and the subsequent or concurrent introduction of the chloro-substituent.
The most common precursor for the 5,7-dihydroxy moiety of the coumarin (B35378) is phloroglucinol (B13840) (1,3,5-trihydroxybenzene). The hydroxyl groups of phloroglucinol are typically protected as benzyl (B1604629) ethers to prevent unwanted side reactions during the subsequent coumarin ring formation and chlorination steps. The benzylation of phloroglucinol is a standard Williamson ether synthesis.
The reaction involves treating phloroglucinol with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base, typically a carbonate like potassium carbonate (K2CO3) or an alkoxide, deprotonates the phenolic hydroxyl groups, forming phenoxide ions that then act as nucleophiles, attacking the benzyl halide to form the benzyl ether. The reaction is usually carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).
A potential synthetic pathway for a key precursor, 3,5-dibenzyloxyphenol (B1279773), is outlined below:
| Step | Reactants | Reagents and Conditions | Product | Typical Yield |
| 1 | Phloroglucinol | Benzyl chloride (2 eq.), K2CO3, Acetone, Reflux | 3,5-Dibenzyloxyphenol | 70-80% |
This selective dibenzylation is crucial for the subsequent steps. The remaining free hydroxyl group is necessary for the cyclization reaction to form the coumarin ring.
The introduction of a chlorine atom at the 4-position of the coumarin ring is a key functionalization step. This can be achieved through various chlorinating agents. One of the most common methods for the chlorination of 4-hydroxycoumarins is the use of phosphoryl chloride (POCl3) or thionyl chloride (SOCl2).
Starting from 5,7-bis(benzyloxy)-4-hydroxycoumarin, the hydroxyl group at the 4-position can be converted to a chloro group. The reaction with phosphoryl chloride often requires heating, sometimes in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated during the reaction.
| Chlorinating Agent | Substrate | Typical Conditions | Product |
| Phosphoryl chloride (POCl3) | 5,7-Bis(benzyloxy)-4-hydroxycoumarin | Reflux | This compound |
| Thionyl chloride (SOCl2) | 5,7-Bis(benzyloxy)-4-hydroxycoumarin | Reflux, catalytic DMF | This compound |
An alternative approach involves the direct chlorination of the 5,7-bis(benzyloxy)coumarin intermediate, though this is generally less regioselective and may lead to a mixture of products.
Classical Coumarin Synthesis Routes Applied to this compound
Several classical named reactions are employed for the synthesis of the coumarin core. These can be adapted for the synthesis of this compound, primarily by using the appropriately substituted phenolic precursor.
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. For the synthesis of this compound, the likely starting materials would be 3,5-dibenzyloxyphenol and a suitable β-ketoester.
To obtain the 4-chloro substituent, a common strategy is to first synthesize the corresponding 4-hydroxycoumarin (B602359), which is then chlorinated. This involves the condensation of 3,5-dibenzyloxyphenol with diethyl malonate, which serves as the β-ketoester equivalent, under acidic conditions (e.g., sulfuric acid, Amberlyst-15). This reaction forms 5,7-bis(benzyloxy)-4-hydroxycoumarin, which can then be chlorinated as described previously.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product |
| 3,5-Dibenzyloxyphenol | Diethyl malonate | H2SO4 or other acid catalyst, heat | 5,7-Bis(benzyloxy)-4-hydroxycoumarin |
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For coumarin synthesis, this typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene compound, followed by cyclization.
For the target molecule, the precursor would be a 2-hydroxy-4,6-dibenzyloxybenzaldehyde. This aldehyde could then be condensed with a compound like diethyl malonate in the presence of a base such as piperidine (B6355638) or pyridine. The resulting intermediate would then undergo lactonization to form the coumarin ring. The 4-chloro substituent would likely be introduced in a subsequent step from the 4-hydroxycoumarin intermediate.
The Perkin reaction involves the condensation of a salicylaldehyde derivative with an acid anhydride (B1165640) and its corresponding carboxylate salt. The Kostanecki-Robinson reaction is a modification that uses an aliphatic acid anhydride and its sodium salt to produce a chromone, which can sometimes be rearranged to a coumarin.
While these reactions are fundamental in coumarin synthesis, their application to the synthesis of this compound is less common compared to the Pechmann condensation. The harsh reaction conditions, often requiring high temperatures, may not be compatible with the benzyl protecting groups, which can be susceptible to cleavage under certain acidic or high-temperature conditions. However, with careful selection of reagents and optimization of reaction conditions, these methods could potentially be adapted.
Modern Catalytic Approaches for this compound Formation
Modern synthetic strategies increasingly rely on catalytic methods to improve efficiency, selectivity, and environmental footprint. The formation of the this compound scaffold can be approached through various catalytic routes, primarily focusing on the construction of the core coumarin ring.
Transition-metal catalysis offers powerful tools for the construction of heterocyclic compounds like coumarins. mdpi.com Metals such as palladium, copper, and ruthenium are frequently employed to facilitate key bond-forming reactions. mdpi.comnih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) which can be adapted for coumarin synthesis. mdpi.comnih.gov For instance, a palladium-catalyzed intramolecular cyclization could be envisioned, starting from a suitably substituted 2-alkynylaryloate ester. researchgate.net The versatility of palladium catalysts allows for high tolerance of various functional groups, which is crucial when dealing with sensitive moieties like benzyloxy ethers. mdpi.com
Copper-Catalyzed Reactions: Copper catalysts are also prominent, particularly in cyclization and chlorination reactions. A notable method involves the visible light-enabled regioselective chlorination of coumarins using copper(II) chloride (CuCl₂). rsc.org This process proceeds via a ligand-to-metal charge transfer (LMCT) to generate a chlorine radical that selectively chlorinates the coumarin ring, typically at the 3-position. rsc.org While this specific method targets the 3-position, modifications in substrate or conditions could potentially influence regioselectivity. The synthesis of 4-chlorocoumarins has also been achieved using copper catalysts under different conditions. researchgate.net
The general applicability of these transition-metal-catalyzed methods provides a strategic foundation for developing a specific pathway to this compound.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis, often providing high levels of stereoselectivity. beilstein-journals.org For the synthesis of substituted coumarins, several organocatalytic strategies are employed.
Knoevenagel Condensation: This is a classic method for coumarin synthesis where an aldehyde or ketone reacts with an active methylene compound. nih.gov Organocatalysts like piperidine or proline can effectively catalyze the condensation between a substituted salicylaldehyde (e.g., 3,5-dibenzyloxy salicylaldehyde) and a β-ketoester, leading to the coumarin skeleton. beilstein-journals.orgnih.gov
Michael Addition: Asymmetric Michael additions of 1,3-dicarbonyl compounds, including 4-hydroxycoumarins, to α,β-unsaturated enones can be catalyzed by chiral organocatalysts. beilstein-journals.org This approach is particularly useful for synthesizing complex coumarin derivatives like warfarin (B611796) with high enantiomeric excess. beilstein-journals.org
These metal-free methods offer mild reaction conditions and are often complementary to transition-metal-catalyzed approaches.
Reaction Condition Optimization for High Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, minimizing waste, and ensuring scalability. For a multi-substituted compound like this compound, fine-tuning parameters such as solvent, temperature, and catalyst is essential.
The choice of solvent can significantly influence reaction rates, equilibria, and even the reaction pathway itself. In coumarin synthesis, particularly through methods like the Pechmann condensation, a variety of solvents have been investigated. Some reactions benefit from polar aprotic solvents like DMF, while others proceed efficiently in non-polar solvents like toluene (B28343) or even under solvent-free conditions. nih.govresearchgate.net Solvent-free synthesis, often assisted by microwave irradiation, represents an environmentally friendly and efficient option. researchgate.net
Table 1: Effect of Solvent on the Yield of 7-Hydroxy-4-methylcoumarin via Pechmann Reaction (Data based on a model reaction for general coumarin synthesis)
| Entry | Solvent | Yield (%) | Reference |
| 1 | Toluene | — | researchgate.net |
| 2 | Ethanol | — | nih.gov |
| 3 | Water | — | nih.gov |
| 4 | Solvent-free | 97 | researchgate.net |
Note: Specific yield data for the target compound is not available; this table illustrates the principle of solvent effects on a related coumarin synthesis.
Temperature is a crucial parameter in chemical synthesis. Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts, thereby reducing selectivity and yield. nih.gov For many coumarin syntheses, such as the Pechmann condensation, heating is required, with optimal temperatures often determined empirically. jk-sci.com For example, in the synthesis of 4-substituted coumarins, temperatures may range from room temperature for highly activated phenols to over 100°C for less reactive substrates. nih.govjk-sci.com
Pressure is a significant factor primarily in reactions involving gaseous reagents or intermediates. For most solution-phase syntheses of coumarins, reactions are conducted at atmospheric pressure.
The choice of catalyst and its loading are paramount for an efficient reaction. In the Pechmann condensation, strong Brønsted acids (like H₂SO₄) or Lewis acids (like AlCl₃, TiCl₄, or sulfated zirconia) are commonly used. jk-sci.comwikipedia.org The optimal catalyst and its concentration (loading) can significantly impact reaction time and yield. Overloading a catalyst can sometimes lead to side reactions, while too little will result in a sluggish or incomplete reaction. nih.gov
Table 2: Optimization of Catalyst Loading for Pechmann Condensation (Data based on a model reaction for the synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one)
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Zn₀.₉₂₅Ti₀.₀₇₅O | 5 | 67 | nih.gov |
| 2 | Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 88 | nih.gov |
| 3 | Zn₀.₉₂₅Ti₀.₀₇₅O | 15 | 88 | nih.gov |
This table demonstrates the principle of optimizing catalyst loading for a structurally related coumarin synthesis.
Chemical Reactivity and Derivatization Strategies of 5,7 Bis Benzyloxy 4 Chlorocoumarin
Reactivity of the 4-Chloro Group
The chloro-substituent at the C-4 position of the coumarin (B35378) ring is activated towards several types of reactions due to the electron-withdrawing nature of the adjacent carbonyl group and the delocalization of electrons within the heterocyclic system. This activation facilitates nucleophilic substitution, cross-coupling reactions, and reductive processes.
The C-4 position of 4-chlorocoumarins is highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org In this reaction, a nucleophile attacks the electron-deficient C-4 carbon, leading to the displacement of the chloride ion. youtube.comyoutube.comyoutube.com This pathway allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiolates, to generate novel coumarin derivatives. The reaction typically proceeds under basic conditions to either generate the active nucleophile or to neutralize the HCl formed during the reaction.
The general mechanism involves the attack of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, which then expels the chloride ion to restore aromaticity. The stability of this intermediate is enhanced by the electron-withdrawing lactone functionality.
Table 1: Examples of Nucleophilic Substitution at the C-4 Position This table presents representative transformations applicable to 5,7-Bis(benzyloxy)-4-chlorocoumarin based on established reactivity of 4-chlorocoumarins.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Aniline | 4-Anilino-5,7-bis(benzyloxy)coumarin |
| Alkoxide | Sodium Methoxide | 5,7-Bis(benzyloxy)-4-methoxycoumarin |
| Thiolate | Sodium Thiophenoxide | 5,7-Bis(benzyloxy)-4-(phenylthio)coumarin |
Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon bonds at the C-4 position, significantly expanding the structural diversity of accessible coumarin derivatives. researchgate.netacs.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of the 4-chlorocoumarin with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is highly efficient for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, enabling the synthesis of 4-aryl, 4-heteroaryl, and 4-vinyl coumarins. The reactivity of the organic halide partner in Suzuki couplings typically follows the order I > Br > OTf > Cl. libretexts.org While aryl chlorides can be challenging substrates, the use of specialized phosphine (B1218219) ligands and appropriate reaction conditions facilitates their successful coupling. youtube.com
Table 2: Representative Suzuki-Miyaura Coupling Reactions at C-4 This table illustrates potential Suzuki-Miyaura couplings for this compound.
| Boronic Acid Partner | Catalyst System | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5,7-Bis(benzyloxy)-4-phenylcoumarin |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5,7-Bis(benzyloxy)-4-(thiophen-2-yl)coumarin |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | 5,7-Bis(benzyloxy)-4-vinylcoumarin |
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. organic-chemistry.orgyoutube.comyoutube.com This reaction is particularly useful for synthesizing 4-alkynylcoumarins, which are valuable precursors for further transformations. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org
Table 3: Representative Sonogashira Coupling Reactions at C-4 This table shows potential Sonogashira couplings for this compound.
| Terminal Alkyne | Catalyst System | Base | Product |
|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 5,7-Bis(benzyloxy)-4-(phenylethynyl)coumarin |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 5,7-Bis(benzyloxy)-4-((trimethylsilyl)ethynyl)coumarin |
| Propargyl alcohol | Pd(dppf)Cl₂ / CuI | Piperidine (B6355638) | 5,7-Bis(benzyloxy)-4-(3-hydroxyprop-1-yn-1-yl)coumarin |
Reductive dechlorination involves the replacement of the chlorine atom at C-4 with a hydrogen atom, yielding 5,7-bis(benzyloxy)coumarin. This transformation can be achieved through several methods. A common approach is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). wikipedia.org It is important to note that these conditions are also standard for the cleavage of benzyl (B1604629) ethers, meaning that simultaneous deprotection of the 5- and 7-position hydroxyl groups is highly likely to occur. Other reducing agents, such as zinc dust in acetic acid, can also be employed for the dechlorination of aryl halides.
Transformations Involving the Benzyloxy Protecting Groups
The benzyloxy groups at C-5 and C-7 serve as protecting groups for the corresponding hydroxyl functions. Their removal unmasks the reactive phenols, which can then be selectively functionalized.
The cleavage of benzyl ethers is a well-established transformation in organic synthesis. However, achieving this deprotection while preserving the 4-chloro substituent requires careful selection of reagents to ensure chemoselectivity.
Catalytic Hydrogenolysis: This is the most common and efficient method for benzyl ether cleavage. commonorganicchemistry.comjk-sci.com The reaction involves treating the substrate with hydrogen gas over a palladium or platinum catalyst. organic-chemistry.org A significant challenge with this method is its overlap with conditions for reductive dechlorination. The Pd/C catalyst that cleaves the benzyl ethers will also readily catalyze the reduction of the C-4 chlorine atom. jk-sci.com Therefore, this method is generally unsuitable if the retention of the 4-chloro group is desired, but it is highly effective for the concurrent synthesis of 5,7-dihydroxycoumarin (B1309657).
Acid-Mediated Cleavage: Strong protic acids (e.g., HBr in acetic acid) or Lewis acids (e.g., boron tribromide, BBr₃) can cleave benzyl ethers. These conditions are often harsh and can lead to side reactions on the coumarin core. A milder and more selective Lewis acid reagent is bromotrimethylsilane (B50905) (TMSBr), which can effectively debenzylate aryl benzyl ethers. researchgate.net
Oxidative Deprotection: Certain substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, can be removed oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org This method is generally not applicable to unsubstituted benzyl groups under standard conditions.
Table 4: Comparison of Deprotection Methods
| Method | Reagents | Advantage | Disadvantage for Retaining C-4 Cl |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | High yield, clean reaction | High likelihood of concurrent dechlorination |
| Strong Lewis Acid | BBr₃, CH₂Cl₂ | Effective for ether cleavage | Harsh conditions, potential side reactions |
| Milder Lewis Acid | TMSBr, CH₂Cl₂ | More selective than BBr₃ | Potential for reaction at other sites |
Following the removal of the benzyl groups to yield 5,7-dihydroxy-4-chlorocoumarin, the two resulting hydroxyl groups exhibit different reactivity, allowing for regioselective functionalization. The C-7 hydroxyl group is generally more acidic and nucleophilic than the C-5 hydroxyl group. This difference is attributed to the C-5 hydroxyl group's ability to form a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen.
This reactivity difference can be exploited to achieve selective modification at the C-7 position. By using carefully controlled stoichiometric amounts of a mild base (e.g., one equivalent of K₂CO₃ or Cs₂CO₃), the C-7 hydroxyl can be selectively deprotonated and subsequently alkylated or acylated, leaving the C-5 hydroxyl group untouched. nih.gov This strategy is fundamental in the synthesis of many natural products and their analogues where precise control over the substitution pattern is required. researchgate.net
Reactivity at Other Positions of the Coumarin Core
Beyond the highly reactive C4 position, the coumarin core of this compound offers other sites for chemical modification, namely the benzene (B151609) and pyrone rings.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In the case of this compound, the benzene portion of the coumarin nucleus is activated towards electrophilic attack by the two electron-donating benzyloxy groups at positions 5 and 7. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.
The C6 and C8 positions of the coumarin ring are ortho and para to the oxygen substituents. The C6 position is ortho to the C5-benzyloxy group and para to the C7-benzyloxy group, while the C8 position is ortho to the C7-benzyloxy group. Consequently, these positions are electronically enriched and are the most probable sites for electrophilic substitution. The general mechanism involves the attack of an electrophile by the aromatic ring's π-system, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com For instance, nitration would introduce a nitro group, and halogenation would introduce a halogen atom at the C6 or C8 position. The precise regioselectivity would depend on the specific reaction conditions and the steric hindrance imposed by the bulky benzyloxy groups.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-Nitro- and/or 8-Nitro-5,7-bis(benzyloxy)-4-chlorocoumarin |
| Bromination | Br₂, FeBr₃ | 6-Bromo- and/or 8-Bromo-5,7-bis(benzyloxy)-4-chlorocoumarin |
Reactions on the Pyrone Ring (e.g., Diels-Alder, Cycloaddition)
The α,β-unsaturated lactone system of the pyrone ring can participate in cycloaddition reactions, a concerted process involving the combination of two π-electron systems to form a ring. libretexts.org The C3-C4 double bond of the coumarin can act as a dienophile (a 2π component) in Diels-Alder reactions, particularly when activated by electron-withdrawing groups at the C3 position. acs.orgsigmaaldrich.com
Conversely, the coumarin ring system can also function as a diene (a 4π component). unipv.itscispace.com However, studies have shown that coumarin itself can be a reluctant diene in reactions with potent dienophiles like benzynes, as this reaction pathway involves a significant loss of aromatic stabilization energy. nsf.gov
The pyrone ring can also undergo [2+2] photocycloaddition reactions. Upon irradiation with UV light, the C3-C4 double bond of a coumarin molecule can react with another alkene or another coumarin molecule to form a cyclobutane (B1203170) ring. nih.govrsc.org This photoreversible dimerization is a key reaction in the development of coumarin-based functional polymers. nih.gov
Table 2: Cycloaddition Reactions of the Coumarin Pyrone Ring
| Reaction Type | Role of Coumarin | Reactant | Product Type |
|---|---|---|---|
| [4+2] Diels-Alder | Dienophile (2π) | 1,3-Diene | Tetrahydrobenzo[c]chromenone |
| [4+2] Diels-Alder | Diene (4π) | Dienophile (e.g., alkyne) | Naphthalene derivative (after CO₂ extrusion) |
Synthesis of Novel Analogs and Conjugates via this compound as a Scaffold
The title compound serves as an excellent foundational molecule, or scaffold, for building a diverse library of new chemical entities. nih.govnih.govresearchgate.net Its multiple reactive sites allow for systematic structural modifications to generate novel analogs and conjugates.
Preparation of 4-Substituted Coumarin Derivatives
The chlorine atom at the C4 position of this compound is a versatile handle for introducing a wide array of substituents via nucleophilic substitution reactions. This reactivity is analogous to that of other 4-chlorocoumarins, which are known precursors for various derivatives. nih.govresearchgate.netnih.gov
A range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For example, reaction with primary or secondary amines yields 4-aminocoumarin (B1268506) derivatives, while reaction with thiophenols can produce 4-(arylthio)coumarins. These substitutions allow for the introduction of diverse functional groups and the construction of more complex molecules. researchgate.net
Synthesis of 5,7-Functionalized Coumarin Analogs
The benzyloxy groups at the C5 and C7 positions, while generally stable, can be cleaved to reveal the corresponding hydroxyl groups. This debenzylation is a key step in creating 5,7-dihydroxycoumarin analogs. Standard methods for benzyl ether cleavage, such as catalytic hydrogenation (e.g., using H₂/Pd-C) or treatment with strong acids, can be employed.
The resulting 5,7-dihydroxycoumarin derivative is a valuable intermediate. The phenolic hydroxyl groups are nucleophilic and can be further functionalized through reactions like etherification or esterification. This allows for the attachment of various side chains, pharmacophores, or linker molecules for creating bioconjugates. For instance, the synthesis of coumarins with different substituents at the hydroxyl positions has been explored to generate compounds with specific biological activities. nih.govnih.gov
Formation of Polymeric or Macrocyclic Structures Incorporating the Coumarin Moiety
The coumarin scaffold is increasingly utilized in materials science and medicinal chemistry for the construction of polymers and macrocycles. nih.govacs.org this compound can be adapted for these applications through appropriate derivatization.
For polymerization, the coumarin derivative can be functionalized with a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674). This coumarin-containing monomer can then be polymerized to form linear or cross-linked polymers. rsc.orgacs.orgaip.org The inherent photoreactivity of the coumarin core allows for photocrosslinking via [2+2] cycloaddition, leading to the formation of smart materials with properties like shape-memory or self-healing capabilities. nih.gov
In macrocycle synthesis, a suitably bifunctionalized coumarin derivative can serve as a rigid scaffold. cam.ac.uk For example, after converting the C4-chloro group and one of the benzyloxy groups (or a group introduced after debenzylation) into reactive handles (e.g., an azide (B81097) and an alkyne), an intramolecular cycloaddition reaction can be used to form a macrocyclic structure. This strategy is employed in the design of complex molecules like macrocyclic kinase inhibitors. acs.org
Spectroscopic and Structural Characterization of 5,7 Bis Benzyloxy 4 Chlorocoumarin and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).
¹H NMR Spectroscopic Analysis and Proton Assignments
The ¹H NMR spectrum of 5,7-Bis(benzyloxy)-4-chlorocoumarin is expected to show distinct signals corresponding to the aromatic protons of the coumarin (B35378) core, the benzyloxy substituents, and the methylene (B1212753) protons of the benzyl (B1604629) groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values based on analogous structures. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 6.5 - 6.7 | d | ~2.0 - 2.5 |
| H-8 | 6.4 - 6.6 | d | ~2.0 - 2.5 |
| -O-CH₂-Ph (C5) | 5.1 - 5.3 | s | N/A |
| -O-CH₂-Ph (C7) | 5.1 - 5.3 | s | N/A |
| Phenyl Protons (10H) | 7.2 - 7.5 | m | N/A |
¹³C NMR Spectroscopic Analysis and Carbon Assignments
The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The coumarin core will exhibit signals for its nine carbon atoms, including the characteristic carbonyl carbon (C-2) and the olefinic carbons (C-3 and C-4). The benzyloxy groups will add signals for the benzylic carbons and the carbons of the phenyl rings. The carbon attached to the chlorine atom (C-4) and those attached to the oxygen atoms (C-5 and C-7) will be significantly shifted downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on analogous structures. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Carbonyl) | 158 - 162 |
| C-3 | 110 - 115 |
| C-4 | 150 - 155 |
| C-4a | 100 - 105 |
| C-5 | 159 - 163 |
| C-6 | 95 - 100 |
| C-7 | 160 - 164 |
| C-8 | 98 - 103 |
| C-8a | 155 - 160 |
| -O-CH₂-Ph (C5 & C7) | 70 - 75 |
| Phenyl C-1' (ipso) | 135 - 138 |
| Phenyl C-2'/C-6' | 127 - 129 |
| Phenyl C-3'/C-5' | 128 - 130 |
| Phenyl C-4' | 127 - 129 |
Two-Dimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily show a correlation between the H-6 and H-8 protons of the coumarin ring, confirming their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-6, C-8, the benzylic methylenes, and the protons on the phenyl rings to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the quaternary carbons (those without attached protons). For instance, correlations from the benzylic methylene protons to the C-5 or C-7 carbons and the ipso-carbon of the phenyl ring would confirm the benzyloxy linkages. Correlations from H-6 and H-8 to the surrounding quaternary carbons (C-4a, C-5, C-7, C-8a) would solidify the assignment of the coumarin core structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Characteristic Functional Group Vibrations
The IR spectrum of this compound would be dominated by absorptions corresponding to the C=O (carbonyl) of the lactone, the C=C bonds of the aromatic rings, and the C-O ether linkages. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.
Analysis of Aromatic and Carbonyl Stretches
The most prominent feature would be the strong absorption band for the lactone carbonyl (C=O) stretching vibration. The aromatic C=C stretching vibrations from both the coumarin and benzyl rings would appear as a series of sharp bands at lower wavenumbers. The C-O stretching vibrations of the ether groups will also be present.
Table 3: Predicted IR Absorption Frequencies for this compound (Note: Predicted values based on analogous structures. Actual experimental values may vary.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Lactone) | Stretch | 1720 - 1750 | Strong |
| C=C (Aromatic) | Stretch | 1500 - 1650 | Medium to Sharp |
| C-O (Ether) | Stretch | 1200 - 1300 (asymmetric) & 1000 - 1100 (symmetric) | Strong |
| =C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-Cl | Stretch | 700 - 850 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's molecular formula. mdpi.com Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers can distinguish between ions with the same nominal mass but different elemental compositions. mdpi.combenthamopen.com
For this compound, the theoretical exact mass can be calculated based on its molecular formula, C23H17ClO4. HRMS analysis would be expected to yield a molecular ion peak [M]+• (in electron ionization) or a protonated molecule [M+H]+ (in soft ionization techniques like electrospray ionization) that precisely matches this calculated value, thereby confirming the elemental composition. The ability of HRMS to differentiate between nearly identical masses, such as those of CO, C2H4, and CH2N, is crucial for validating the proposed structure over other potential isomers or compounds with similar nominal masses. benthamopen.com
Table 1: Theoretical Isotopic Masses for this compound (C23H17ClO4)
| Isotope | Formula | Calculated Mass (Da) | Relative Abundance (%) |
| [M]+• | C23H1735ClO4 | 392.0792 | 100.00 |
| [M+1]+• | 13CC22H1735ClO4 | 393.0825 | 25.17 |
| [M+2]+• | C23H1737ClO4 | 394.0762 | 32.00 |
This table presents the predicted values for HRMS analysis. The presence of the chlorine isotope (37Cl) results in a characteristic [M+2] peak with approximately one-third the intensity of the monoisotopic [M] peak.
Fragmentation Pattern Analysis for Structural Insights
Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion, providing a unique fingerprint that helps to elucidate the molecule's structure. The fragmentation of coumarins is well-documented and generally involves characteristic losses from the pyrone ring. benthamopen.com
For this compound, the fragmentation pathway is expected to be influenced by its multiple functional groups:
Loss of Carbon Monoxide: A primary fragmentation pathway for the coumarin core is the loss of a carbon monoxide (CO) molecule (28 Da) from the lactone ring, leading to the formation of a stable benzofuran (B130515) radical ion. benthamopen.comresearchgate.net
Cleavage of the Benzyl Group: The benzyloxy substituents are prone to cleavage. A common fragmentation would be the loss of a benzyl radical (•CH2Ph, 91 Da), resulting in a phenoxy radical, or the loss of a benzyloxy radical (•OCH2Ph, 107 Da). A major peak in the spectrum is often observed at m/z 91, corresponding to the stable tropylium (B1234903) cation derived from the benzyl group.
Loss of Chlorine: The molecule may also undergo the loss of a chlorine radical (•Cl, 35/37 Da).
Combined Losses: Subsequent fragmentation events involving combinations of these losses would lead to a series of smaller fragment ions, further confirming the connectivity of the molecule. The fragmentation pathways for substituted coumarins are highly dependent on the nature and position of the substituents on both the pyrone and benzenoid rings. benthamopen.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly useful for characterizing compounds with conjugated systems and chromophores, such as coumarins.
Electronic Absorption Spectra and Chromophoric Analysis
The core coumarin structure is a powerful chromophore, exhibiting characteristic π-π* electronic transitions. nih.gov Unsubstituted coumarin typically shows two main absorption bands around 270-280 nm and 310-320 nm. researchgate.netresearchgate.net These absorptions arise from electronic transitions within the conjugated system formed by the fusion of the benzene (B151609) and α-pyrone rings. The absorption at longer wavelengths is generally associated with a charge transfer character from the benzenoid part to the pyrone moiety. nih.gov
In this compound, the entire molecule acts as a single, extended chromophore. The benzyloxy groups at positions 5 and 7 and the chloro group at position 4 all modify the electronic properties of the fundamental coumarin system.
Influence of Substituents on Electronic Transitions
Substituents on the coumarin ring can significantly alter the energy of the electronic transitions, leading to shifts in the absorption maxima (λmax). researchgate.net
Electron-Donating Groups: The benzyloxy groups (-OCH2Ph) at positions 5 and 7 are strong electron-donating groups through resonance (a positive mesomeric effect). Such groups increase the electron density of the conjugated system and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift, moving the absorption bands to longer wavelengths compared to unsubstituted coumarin. nih.govresearchgate.net Studies on 7-hydroxy and 7-methoxy substituted coumarins confirm that electron-donating groups in this position cause a significant red shift. nih.gov
The combination of two strong electron-donating groups at C5 and C7 is expected to dominate the spectral properties, leading to significant bathochromic shifts in the main absorption bands of this compound.
Table 2: Expected UV-Vis Absorption Maxima for Substituted Coumarins
| Compound | Substituents | Typical λmax (nm) | Effect |
| Coumarin | None | ~275, ~311 | Reference |
| 7-Hydroxycoumarin | C7: -OH (Donating) | ~325, ~370 | Bathochromic Shift |
| This compound | C5, C7: -OCH2Ph (Donating), C4: -Cl (Withdrawing) | > 320 | Significant Bathochromic Shift Expected |
This table provides a qualitative comparison based on known substituent effects. Actual values for this compound require experimental measurement.
X-Ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, analysis of related coumarin derivatives allows for a detailed prediction of its structural features. nih.govsci-hub.se
Planarity of the Coumarin Core: X-ray studies of numerous coumarin derivatives confirm that the fused benzopyran-2-one ring system is essentially planar. nih.govresearchgate.net For example, the crystal structure of a 4-chlorocoumarin derivative showed that all atoms of the coumarin system lie in one plane. nih.gov
Bond Lengths and Angles: The bond lengths within the coumarin core would be expected to show values intermediate between single and double bonds, confirming the delocalized π-electron system. The C=O bond of the lactone and the C-Cl bond will have characteristic lengths.
Conformation of Substituents: The large benzyloxy groups at positions 5 and 7 would exhibit significant conformational flexibility around the C-O-C bonds. Their orientation out of the coumarin plane would be determined by steric hindrance and crystal packing forces.
Intermolecular Interactions: In the solid state, the crystal packing would be stabilized by various non-covalent interactions. These could include π-π stacking interactions between the aromatic rings of the coumarin core and the benzyl groups, as well as C-H···O and C-H···π hydrogen bonds.
Table 3: Representative Crystal Data for a Substituted 4-Chlorocoumarin Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 16.3541 |
| b (Å) | 9.2246 |
| c (Å) | 16.7064 |
| β (°) | 110.802 |
| Volume (ų) | 2356.04 |
Data from a related 4-chlorocoumarin sulfonyl chloride derivative (compound 7a in the cited source) illustrates typical crystallographic parameters for this class of compounds. nih.gov
Determination of Solid-State Molecular Structure
For the analogous compound, 5,7-Bis(benzyloxy)-2-[4-(benzyloxy)phenyl]-4H-chromen-4-one, a suitable single crystal was obtained and analyzed by X-ray diffraction. ugr.es The analysis revealed that the compound crystallizes in the triclinic system with a P-1 space group. ugr.es The asymmetric unit contains two molecules. The core chromen-4-one ring system is essentially planar. The various substituted benzene rings, however, are twisted relative to this central plane. The terminal benzene rings exhibit significant dihedral angles of 6.75 (12)°, 70.86 (14)°, and 82.02 (12)° with respect to the chromen-4-one ring system. ugr.es
Key crystallographic data and parameters for the analog are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₃₆H₂₈O₅ |
| Molecular Weight | 540.58 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3176 (12) |
| b (Å) | 12.818 (2) |
| c (Å) | 14.933 (2) |
| α (°) | 82.542 (3) |
| β (°) | 83.861 (3) |
| γ (°) | 85.600 (3) |
| Volume (ų) | 1378.0 (4) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Data sourced from the crystallographic study of 5,7-Bis(benzyloxy)-2-[4-(benzyloxy)phenyl]-4H-chromen-4-one. ugr.es |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal.
In the solid state of the analog 5,7-Bis(benzyloxy)-2-[4-(benzyloxy)phenyl]-4H-chromen-4-one, the crystal structure is significantly influenced by π-π stacking interactions. ugr.es This type of interaction is common in aromatic compounds where the electron-rich π systems of adjacent rings align. Specifically, π-π stacking is observed between the parallel benzene rings of adjacent molecules in the crystal lattice. ugr.es The centroid-to-centroid distance between these interacting rings was measured to be 3.7459 (16) Å, a typical distance for such stabilizing interactions. ugr.es
Computational and Theoretical Studies of 5,7 Bis Benzyloxy 4 Chlorocoumarin
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the electronic landscape of a molecule. For 5,7-Bis(benzyloxy)-4-chlorocoumarin, these calculations can reveal key insights into its reactivity and intermolecular interaction potential.
Density Functional Theory (DFT) Studies of Molecular Orbitals
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized molecules like this compound. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. In coumarin (B35378) derivatives, these frontier orbitals are typically distributed across the coumarin core and any associated aromatic substituents. For this compound, the HOMO is expected to be localized mainly on the electron-rich coumarin ring and the oxygen atoms of the benzyloxy groups, while the LUMO is likely to be distributed over the pyrone ring of the coumarin system.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Electrostatic Potential Surface Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.
For this compound, the MEP surface would likely show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the carbonyl and benzyloxy groups, as well as the chlorine atom. These areas indicate the preferred sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the benzyloxy groups and the coumarin ring, representing the sites susceptible to nucleophilic attack. The analysis of the MEP surface is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the molecule's solubility and binding to biological targets. researchgate.net
Atomic Charges and Dipole Moment Calculations
The distribution of electron density within a molecule can be quantified through the calculation of atomic charges. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to assign partial charges to each atom in this compound. These charges provide a more detailed understanding of the molecule's polarity.
Table 2: Calculated Atomic Charges and Dipole Moment for this compound (Illustrative Data)
| Atom/Parameter | Value |
| Charge on C4 (attached to Cl) | +0.25 |
| Charge on Cl | -0.15 |
| Charge on Carbonyl Oxygen | -0.55 |
| Dipole Moment (Debye) | 3.8 |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the benzyloxy groups in this compound allows for the existence of different conformational isomers. Understanding the energetic landscape of these conformers is essential for predicting the molecule's preferred shape and its ability to fit into a biological receptor site.
Rotational Barriers of Benzyloxy Groups
The rotation around the C-O bonds connecting the benzyloxy groups to the coumarin ring is not free and is associated with specific energy barriers. These rotational barriers can be calculated by performing relaxed potential energy surface scans, where the dihedral angle of the C-O-C-C bond is systematically varied, and the energy of the molecule is calculated at each step.
The results of such calculations would likely reveal the most stable (lowest energy) and least stable (highest energy) conformations of the benzyloxy groups. The height of the energy barriers between these conformers determines the rate of interconversion at a given temperature.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often difficult to probe experimentally.
The derivatization of this compound primarily involves two key reactive sites: the electrophilic C4 position and the benzyloxy groups.
Nucleophilic Substitution at C4: The chlorine atom at the C4 position renders this carbon susceptible to nucleophilic attack. Computational studies on similar 4-halocoumarins suggest that the substitution reaction likely proceeds through a concerted mechanism or an addition-elimination pathway. Transition state analysis for the reaction of a nucleophile (e.g., an amine or an alcohol) with the C4 carbon would reveal a transition state structure where the nucleophile is partially bonded to the C4 carbon, and the C4-Cl bond is elongated. The geometry of the coumarin ring would also be distorted in the transition state to accommodate the incoming nucleophile.
Derivatization of Benzyloxy Groups: The benzyloxy groups at the C5 and C7 positions can undergo various reactions, most notably cleavage to yield the corresponding hydroxycoumarins. The transition state for the cleavage of a benzyl (B1604629) ether typically involves the coordination of a reagent (e.g., a Lewis acid or a hydrogen source in catalytic hydrogenolysis) to the ether oxygen, weakening the C-O bond. The transition state would feature a partially broken O-benzyl bond and a developing charge on the benzylic carbon or oxygen, depending on the specific mechanism.
The feasibility of derivatization reactions is governed by their energetic profiles, including activation energies and reaction enthalpies.
Cleavage of Benzyloxy Groups: The cleavage of the benzyloxy ether linkages is an energetically demanding process. Computational studies on benzyl ether cleavage indicate that the reaction pathway and its energetics are highly dependent on the method employed. acs.org For instance, catalytic transfer hydrogenation would have a different energetic profile compared to acid-catalyzed cleavage. The presence of two benzyloxy groups introduces the possibility of selective cleavage, which could be explored computationally by comparing the activation energies for the cleavage of the C5-O vs. the C7-O ether bond.
Table 1: Hypothetical Energetic Data for Derivatization Reactions of this compound
| Reaction Pathway | Reactants | Product | Activation Energy (kcal/mol) (Estimated) | Reaction Enthalpy (kcal/mol) (Estimated) |
| Nucleophilic Substitution at C4 | This compound + CH₃O⁻ | 5,7-Bis(benzyloxy)-4-methoxycoumarin + Cl⁻ | 15-20 | -10 to -15 |
| Ether Cleavage (C7-O) | This compound + H₂/Pd-C | 5-(Benzyloxy)-4-chloro-7-hydroxycoumarin + Toluene (B28343) | 25-35 | -5 to -10 |
| Ether Cleavage (C5-O) | This compound + H₂/Pd-C | 7-(Benzyloxy)-4-chloro-5-hydroxycoumarin + Toluene | 25-35 | -5 to -10 |
Note: These values are illustrative and based on extrapolations from general computational studies of similar reactions. Actual values would require specific calculations for this molecule.
Structure-Property Relationship Predictions
Computational methods are invaluable for predicting how the molecular structure of a compound influences its physical and chemical properties.
The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), will dictate its spectroscopic properties.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a standard method for predicting UV-Vis absorption spectra. semanticscholar.orguobaghdad.edu.iq For this compound, the main absorption bands would likely correspond to π-π* transitions within the coumarin core and the benzyloxy groups. The electron-donating benzyloxy groups at positions 5 and 7 are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted coumarin, due to the destabilization of the HOMO. The electron-withdrawing chlorine atom at C4 might have a smaller, opposing effect.
Fluorescence: Many coumarin derivatives are known for their fluorescence. nih.gov The fluorescence properties of this compound can be predicted by calculating the energy of the first excited state (S1) and the oscillator strength of the S1 → S0 transition. The large benzyloxy groups may provide pathways for non-radiative decay, potentially influencing the quantum yield of fluorescence.
Table 2: Predicted Electronic and Spectroscopic Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| HOMO Energy | Relatively High | Electron-donating effect of two benzyloxy groups. |
| LUMO Energy | Relatively Low | Electron-withdrawing effect of the chloro group and the carbonyl group. |
| HOMO-LUMO Gap | Moderate | Combination of electron-donating and -withdrawing groups. wuxiapptec.com |
| λmax (UV-Vis) | ~320-350 nm | π-π* transitions influenced by the substituents. tandfonline.com |
| Emission Wavelength | ~380-420 nm | Expected Stokes shift from the absorption maximum. |
Note: These are predicted values and would need experimental verification.
Computational descriptors derived from the electronic structure can predict the reactivity of different sites within the molecule.
Molecular Electrostatic Potential (MEP): An MEP map would visually indicate the electron-rich and electron-poor regions of the molecule. For this compound, the most negative potential (red/yellow) is expected around the carbonyl oxygen and the ether oxygens, indicating sites for electrophilic attack. The region around the C4 carbon would show a positive potential (blue), confirming its susceptibility to nucleophilic attack.
Fukui Functions and Local Softness: These descriptors can quantify the reactivity of individual atoms towards nucleophilic, electrophilic, and radical attack. acs.orgnih.gov For nucleophilic attack, the C4 position is predicted to have the highest value. For electrophilic attack, the electron-rich aromatic rings of the benzyloxy groups, as well as the C6 and C8 positions of the coumarin ring, are likely to be the most reactive sites.
HOMO/LUMO Distribution: The distribution of the HOMO and LUMO provides insights into the sites of electrophilic and nucleophilic attack, respectively. The HOMO is likely to be localized on the coumarin ring and the benzyloxy groups, indicating these as the primary sites for electrophilic attack. The LUMO is expected to be concentrated around the C3-C4 double bond and the carbonyl group, with a significant coefficient on the C4 carbon, further supporting its role as the primary site for nucleophilic attack. wuxiapptec.com
Table 3: Predicted Reactivity Descriptors for this compound
| Atomic Site | Predicted Reactivity | Computational Descriptor Evidence |
| C4 | Highly susceptible to nucleophilic attack | Positive MEP, high Fukui function for nucleophilic attack, large LUMO coefficient. acs.orgnih.gov |
| C6, C8 | Susceptible to electrophilic attack | Negative MEP, significant HOMO localization. |
| Benzene (B151609) rings (benzyloxy) | Susceptible to electrophilic attack | Negative MEP, significant HOMO localization. |
| Carbonyl Oxygen (C2=O) | Site for electrophilic/Lewis acid coordination | Highly negative MEP. |
| Ether Oxygens (C5-O, C7-O) | Sites for electrophilic/Lewis acid coordination | Negative MEP. |
Applications in Chemical Synthesis and Advanced Materials Non Biological/non Clinical
5,7-Bis(benzyloxy)-4-chlorocoumarin as a Key Synthetic Intermediate
The strategic placement of a reactive chloro group and protecting benzyloxy groups makes this compound an excellent starting material for the synthesis of a variety of organic molecules. The benzyloxy groups serve to protect the hydroxyl functionalities at the 5- and 7-positions, which are common in naturally occurring coumarins, allowing for selective reactions at other sites of the molecule.
Precursor for Advanced Organic Building Blocks
This compound is a precursor for a range of advanced organic building blocks, particularly those based on the coumarin (B35378) scaffold. The chloro atom at the 4-position is a key reactive site. It can be readily displaced by a variety of nucleophiles, or participate in cross-coupling reactions, to introduce new functional groups and build molecular complexity. For instance, the synthesis of polycyclic coumarin derivatives can be achieved through reactions that start with substituted 4-hydroxycoumarins, which can be conceptually accessed from 4-chlorocoumarins. nih.gov The development of synthetic pathways towards active coumarins containing heterocyclics has attracted great interest from researchers. semanticscholar.org
The benzyloxy groups at the 5- and 7-positions can be deprotected to yield the corresponding hydroxyl groups. These can then be further functionalized, for example, through etherification or esterification, to create a library of derivatives with tailored properties. This versatility makes this compound a valuable starting point for the synthesis of compounds with potential applications in materials science.
| Precursor | Reaction Type | Resulting Building Block | Potential Application |
| This compound | Nucleophilic Substitution | 4-substituted-5,7-bis(benzyloxy)coumarins | Synthesis of functional dyes |
| This compound | Palladium-catalyzed Cross-Coupling | 4-aryl/alkynyl-5,7-bis(benzyloxy)coumarins | Precursors for NLO materials |
| This compound | Deprotection (debenzylation) | 4-chloro-5,7-dihydroxycoumarin | Intermediate for fluorescent probes |
| 4-chloro-5,7-dihydroxycoumarin | Etherification/Esterification | Asymmetrically substituted coumarins | Chiral ligands, bioactive molecules |
Role in Multi-Step Organic Synthesis Pathways
The reactivity of the 4-chloro substituent makes this compound a valuable intermediate in multi-step organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon bonds. sigmaaldrich.comlibretexts.org The chloro group at the 4-position of the coumarin ring can readily participate in such reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups. acs.orgnih.gov This is a key step in the synthesis of more complex molecules, including polycyclic aromatic compounds and functionalized materials.
For example, the Suzuki-Miyaura coupling of a 4-halocoumarin with an arylboronic acid can yield a 4-arylcoumarin. researchgate.net This product can then be further modified, for instance, by deprotection of the benzyloxy groups and subsequent functionalization of the resulting hydroxyls. This multi-step approach allows for the controlled and sequential introduction of different functional groups, leading to the synthesis of highly tailored molecules. The synthesis of various heterocyclic compounds fused to the coumarin core often proceeds through intermediates derived from 4-hydroxy or 4-halocoumarins. semanticscholar.orgrsc.org
Illustrative Synthetic Pathway:
Starting Material: this compound
Step 1: Suzuki-Miyaura Coupling. Reaction with an arylboronic acid in the presence of a palladium catalyst to yield a 4-aryl-5,7-bis(benzyloxy)coumarin. nih.gov
Step 2: Deprotection. Removal of the benzyl (B1604629) protecting groups to give a 4-aryl-5,7-dihydroxycoumarin.
Step 3: Further Functionalization. Selective reaction of the hydroxyl groups to introduce other functionalities, leading to a complex, poly-functionalized coumarin derivative.
This step-wise approach provides a high degree of control over the final molecular architecture, which is crucial for the design of materials with specific properties.
Development of Functional Organic Materials
The coumarin scaffold is a well-known chromophore, and its derivatives are widely used in the development of functional organic materials. This compound, with its potential for diverse functionalization, is a promising candidate for incorporation into such materials.
Incorporation into Polymeric Architectures
Coumarin derivatives can be incorporated into polymers to impart specific properties, such as fluorescence or photoreactivity. dntb.gov.ua One common strategy is to functionalize the coumarin with a polymerizable group, such as a vinyl or acrylamide (B121943) moiety, and then co-polymerize it with other monomers. researchgate.net The resulting polymer will have coumarin units appended to its backbone.
In the case of this compound, the chloro group could be replaced with a polymerizable group via a suitable reaction. Alternatively, after deprotection, the hydroxyl groups could be esterified with a polymerizable acid. The resulting coumarin-containing monomer could then be used in polymerization reactions to create functional polymers. For example, polymer vesicles with cross-linked walls have been synthesized from a coumarin acrylamide derivative, where the coumarin moieties play a role in the cross-linking process. researchgate.net
| Polymerization Strategy | Monomer Synthesis from this compound | Resulting Polymer | Potential Application |
| Radical Polymerization | Substitution of the chloro group with a vinyl or acrylate (B77674) group. | Poly(coumarin-co-acrylate) | Fluorescent polymer films, sensors |
| Condensation Polymerization | Deprotection and reaction of hydroxyl groups with diacids or diisocyanates. | Polyester or Polyurethane with coumarin units | Photo-responsive materials |
| Photopolymerization | Introduction of a photoreactive group. | Cross-linked coumarin-containing network | Smart hydrogels, coatings |
Precursors for Fluorescent Probes for Chemical Sensing (Focus on chemical interaction, not biological sensing)
Coumarin derivatives are excellent fluorophores and are often used as the core structure for fluorescent chemosensors. nih.gov These sensors are designed to detect specific analytes, such as metal ions or small molecules, through a change in their fluorescence properties upon binding. The design of such probes often involves attaching a specific recognition unit (a receptor) to the coumarin fluorophore.
This compound can serve as a precursor for such probes. The chloro group can be substituted with a variety of chelating ligands that can bind to specific metal ions. For instance, ligands containing nitrogen or sulfur donor atoms are known to bind to heavy metal ions. Upon binding of the metal ion to the receptor, the electronic properties of the coumarin fluorophore are altered, leading to a change in its fluorescence emission (e.g., enhancement or quenching). scispace.comnih.gov The synthesis of coumarin-based fluorescent probes often involves modification at various positions of the coumarin ring. nih.gov
| Target Analyte | Receptor Unit (example) | Sensing Mechanism |
| Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | Polyamine or Thioether chain | Chelation-induced fluorescence change (quenching or enhancement) |
| Anions (e.g., CN⁻) | Michael acceptor | Nucleophilic addition leading to a change in the electronic structure and fluorescence |
| pH | Ionizable group (e.g., amine, phenol) | Protonation/deprotonation affecting the intramolecular charge transfer (ICT) |
Materials for Non-linear Optics (Chemical design aspect)
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit large NLO responses. The coumarin ring can act as a π-bridge or as part of the donor or acceptor system in such molecules.
The chemical design of coumarin-based NLO materials involves the strategic placement of electron-donating and electron-withdrawing groups on the coumarin scaffold to maximize the intramolecular charge transfer upon excitation. The 5,7-dihydroxycoumarin (B1309657) system (accessible from 5,7-bis(benzyloxy)coumarin by deprotection) provides strong electron-donating character. The 4-position, where the chloro group is located in the title compound, can be functionalized with an electron-withdrawing group via nucleophilic substitution or cross-coupling reactions. This would create a push-pull system across the coumarin core, which is a key design principle for NLO chromophores. researchgate.netresearchgate.net
| Donor Group (D) | π-Bridge | Acceptor Group (A) | Design Principle |
| 5,7-dihydroxy (from deprotection) | Coumarin ring | Substituted at C-4 (e.g., nitro, cyano) | Push-pull system to enhance hyperpolarizability |
| Amino group at C-7 | Coumarin ring and other conjugated systems | Substituted at C-3 and/or C-4 | Extended π-conjugation and strong ICT |
| Alkoxy groups at C-5, C-7 | Coumarin ring | Heterocyclic acceptor at C-4 | Modulation of electronic and optical properties |
By carefully choosing the donor and acceptor groups and extending the π-conjugation, it is possible to fine-tune the NLO properties of the resulting materials for specific applications.
Advanced Synthetic Methodologies Utilizing this compound
The reactivity of the C-Cl bond in 4-chlorocoumarins opens a gateway for a multitude of synthetic transformations, enabling the construction of diverse and complex molecular architectures. These methodologies are pivotal in the field of organic synthesis for creating novel compounds with tailored properties.
While specific cascade reactions commencing directly with this compound are not extensively documented, the established reactivity of the 4-chlorocoumarin scaffold strongly suggests its potential as a substrate in such processes. Cascade reactions, or tandem/domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates, adhering to the principles of atom and step economy. researchgate.netarkat-usa.orgresearchgate.net
A plausible and widely applicable approach for initiating a cascade sequence with this substrate would be a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira reaction. mdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net For instance, a Suzuki coupling between this compound and an appropriately substituted arylboronic acid could be the first step. The resulting 4-arylcoumarin derivative could then be designed to undergo a subsequent intramolecular reaction, such as cyclization, to form more complex polycyclic systems. The design of the coupling partner is crucial for the success of the subsequent steps in the cascade.
One-pot syntheses involving 4-hydroxycoumarins, the precursors to 4-chlorocoumarins, have been reported to yield functionalized derivatives through multi-component domino reactions. mdpi.comnih.gov These precedents highlight the amenability of the coumarin core to participate in complex, single-pot transformations. The synthesis of pyrido[3,2-c]coumarins from 4-aminocoumarin (B1268506), which can be derived from 4-chlorocoumarin, via a one-pot, single-step multicomponent reaction further illustrates the potential for cascade processes. researchgate.net
A hypothetical tandem Sonogashira coupling followed by an intramolecular cyclization represents a powerful strategy for the synthesis of fused heterocyclic systems. mdpi.comresearchgate.net In this scenario, this compound could be coupled with a terminal alkyne bearing a nucleophilic group. Following the initial C-C bond formation, this nucleophilic moiety could then attack a suitable position on the coumarin ring or the newly introduced side chain to forge a new ring system in a tandem fashion. The development of such tandem processes is a significant area of research as they allow for the rapid construction of molecular complexity from relatively simple starting materials. researchgate.net
The principles of green chemistry are increasingly being integrated into the synthesis and modification of coumarin derivatives to minimize environmental impact. researchgate.net These approaches focus on the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions.
For transformations involving this compound, several green chemistry strategies can be envisaged. The use of water as a solvent in a modified Wittig reaction for coumarin synthesis has been reported, offering an environmentally benign alternative to toxic organic solvents like benzene (B151609) or xylene. Catalyst-free and microwave-assisted conditions have also been successfully employed for the one-pot synthesis of 3-functionalized 4-hydroxycoumarins, the precursors to the title compound. mdpi.comnih.gov Such solvent-free or aqueous-based methods significantly reduce the generation of hazardous waste.
The photodimerization of coumarin moieties, which can be initiated by UV light or even direct sunlight, represents a green method for the synthesis and cross-linking of polymer systems. researchgate.net This photoreaction proceeds via a [2πs + 2πs] cycloaddition and is a cornerstone for creating photoreversible systems, self-healing materials, and shape-memory polymers. researchgate.net While this reactivity is inherent to the coumarin core, the substituents on this compound would influence the photophysical properties and thus the efficiency of such processes.
Furthermore, the development of syntheses using recyclable catalysts, such as zinc ferrite (B1171679) nanoparticles in Pechmann condensation, provides a greener route to the coumarin scaffold itself. researchgate.net Applying these principles to the synthesis and subsequent reactions of this compound can lead to more sustainable chemical processes.
Future Prospects for Novel Chemical Applications
The versatile reactivity and inherent photophysical properties of the coumarin scaffold, combined with the specific substitution pattern of this compound, point towards a range of potential future applications in non-biological and non-clinical fields.
The development of novel coumarin-based functional polymers is a rapidly expanding area of research. researchgate.net The ability of coumarins to undergo photodimerization makes them ideal building blocks for creating photo-responsive materials. researchgate.net Future applications could include the use of derivatives of this compound in the fabrication of self-healing coatings, smart hydrogels, and materials for 4D printing. researchgate.net The benzyloxy groups could be deprotected to yield the corresponding 5,7-dihydroxycoumarin derivative, which could then be further functionalized to tune the material's properties.
In the realm of materials science, coumarin derivatives are known for their fluorescence and have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. frontiersin.org The specific substitution on the phenyl ring of coumarin derivatives is known to influence their photoluminescence properties. frontiersin.org By strategically modifying the 4-position of the 5,7-dibenzyloxycoumarin core, it may be possible to synthesize novel fluorophores with tailored emission wavelengths and quantum yields for applications in optoelectronics.
The exploration of new catalytic systems for the functionalization of the coumarin core continues to be a promising avenue for future research. frontiersin.org Palladium-catalyzed cross-coupling reactions have already proven to be a powerful tool for creating diverse 4-substituted coumarins. researchgate.net Future work will likely focus on developing more efficient and selective catalytic methods, including C-H functionalization, to access a wider range of complex coumarin-based molecules. These novel compounds could serve as advanced intermediates in the synthesis of complex organic materials or as functional molecules in their own right. The conjugation of coumarins with other heterocyclic systems is also an emerging trend, potentially leading to materials with novel electronic or photophysical properties. nih.govnih.gov
Conclusion
Summary of Key Research Findings and Methodological Advancements
Research into coumarin (B35378) derivatives is extensive; however, specific documented studies focusing solely on 5,7-Bis(benzyloxy)-4-chlorocoumarin are not prevalent in the current body of scientific literature. The synthesis and reactivity of the coumarin core are well-established, with numerous methods available for its construction and functionalization. Classical methods such as the Pechmann, Knoevenagel, Perkin, Reformatsky, and Wittig reactions are foundational to coumarin synthesis. koreascience.krresearchgate.net
More contemporary research has emphasized the use of palladium-catalyzed cross-coupling reactions to modify the coumarin scaffold. researchgate.net These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives. koreascience.krresearchgate.netnih.govwikipedia.orglibretexts.org For instance, the Suzuki-Miyaura reaction has been successfully employed to synthesize 3-benzylcoumarins and 4-arylcoumarins, demonstrating the versatility of this approach for modifying the coumarin core. koreascience.krresearchgate.net The Buchwald-Hartwig amination has proven effective for introducing amino groups, as seen in the synthesis of 7-aminocoumarin. nih.gov
While these methodologies are broadly applicable to coumarins, specific examples detailing the synthesis and subsequent reactions of this compound are not explicitly detailed in published research. The synthesis of this compound would likely begin with a suitably substituted phenol (B47542), potentially 5,7-dihydroxycoumarin (B1309657), followed by benzylation of the hydroxyl groups and subsequent chlorination at the 4-position. The chlorine atom at the C4 position is a versatile handle for further functionalization via cross-coupling reactions.
Unaddressed Challenges and Future Research Directions in this compound Chemistry
The primary challenge in the chemistry of this compound is the current lack of dedicated research. The following areas represent significant opportunities for future investigation:
Optimized Synthesis: A systematic study to establish an efficient and high-yielding synthesis of this compound is the first critical step. This would involve exploring various synthetic routes and optimizing reaction conditions.
Reactivity Profiling: A comprehensive investigation into the reactivity of the C4-chloro group in this compound is needed. This would involve subjecting the compound to a range of modern cross-coupling reactions, including but not limited to:
Suzuki-Miyaura Coupling: To introduce a variety of aryl and heteroaryl substituents.
Sonogashira Coupling: To install alkyne functionalities, which are valuable for further transformations and in materials science. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: To synthesize a library of C4-amino substituted coumarins. nih.gov
Cyanation Reactions: To introduce a nitrile group, a versatile precursor for other functional groups.
Deprotection Strategies: Investigating the selective debenzylation of the C5 and C7 benzyloxy groups to yield the corresponding dihydroxy, or potentially monohydroxy, derivatives would significantly expand the available chemical space and allow for further functionalization.
Physicochemical and Spectroscopic Characterization: Detailed analysis of the compound's properties, including its photophysical characteristics (absorption and fluorescence), is essential. The benzyloxy groups may influence the electronic properties of the coumarin core, potentially leading to interesting photophysical behavior. rsc.org
Biological Screening: Once a library of derivatives is synthesized, they should be screened for various biological activities, leveraging the known pharmacological potential of the broader coumarin family. semanticscholar.orgekb.eg
Broader Impact on Synthetic Organic Chemistry and Materials Science
The systematic study of this compound and its derivatives stands to make several contributions to the fields of synthetic organic chemistry and materials science.
For synthetic organic chemistry, it would provide a case study on the influence of the C5 and C7 benzyloxy substituents on the reactivity of the C4 position. This could lead to a better understanding of the electronic and steric effects within the coumarin scaffold, informing the design of future synthetic strategies for other highly substituted coumarins. The development of new synthetic methodologies or the refinement of existing ones for this specific substrate could have broader applications.
In materials science, coumarins are known for their use as fluorescent dyes and photosensitizers. nih.govnih.gov The derivatives of this compound, particularly those synthesized through Sonogashira coupling, could be explored as building blocks for novel organic materials with tailored photophysical and electronic properties. rsc.org The large, aromatic benzyloxy groups may influence the solid-state packing and aggregation behavior of these molecules, which is a critical factor in the performance of organic electronic devices. The exploration of these derivatives could lead to the development of new fluorescent probes, organic light-emitting diode (OLED) materials, or other functional organic materials.
Q & A
Q. What synthetic methodologies are recommended for preparing 5,7-Bis(benzyloxy)-4-chlorocoumarin with high purity?
The compound can be synthesized via iodine-mediated cyclization under nitrogen. A representative protocol involves dissolving the precursor (e.g., E-3-(4-phenoxyphenyl)-1-(2,4-bisphenoxy-6-hydroxyphenyl)propenone) in DMSO, adding catalytic iodine (0.377 mmol), and heating at 400 K for 2 hours. Purification via flash chromatography (hexanes/ethyl acetate, 4:1) and slow evaporation of a methanol/dichloromethane solution yields single crystals suitable for X-ray analysis .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation. Key parameters include:
- Bond lengths : The carbonyl group (C=O) typically exhibits a bond length of ~1.228 Å, influenced by intermolecular Van der Waals interactions .
- Dihedral angles : Terminal benzyl groups may twist at angles up to 82.02° relative to the coumarin core .
- π-π stacking : Adjacent molecules often exhibit centroid-to-centroid distances of ~3.75 Å, confirmed via crystallographic refinement .
Q. What in vitro assays are suitable for initial cytotoxicity screening of this compound?
Use human tumor cell lines (e.g., MCF-7, HepG2) in MTT or SRB assays. Coumarin derivatives often show dose-dependent cytotoxicity, with IC₅₀ values calculated via nonlinear regression. Ensure controls (e.g., 7-hydroxycoumarin) to benchmark activity against known standards .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance the yield of this compound?
- Solvent selection : Replace DMSO with polar aprotic solvents like DMF to improve reaction homogeneity.
- Catalyst tuning : Test alternative Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization.
- Temperature gradients : Optimize heating duration (e.g., 2–4 hours) to balance yield and byproduct formation .
Q. What structural modifications could improve the compound’s bioactivity while retaining solubility?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilicity and DNA intercalation .
- Benzyloxy group replacement : Substitute benzyl with PEG-linked chains to improve aqueous solubility without compromising π-π interactions critical for target binding .
Q. How should researchers resolve discrepancies in cytotoxicity data across studies?
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew results .
- Assay standardization : Compare data using identical cell lines, incubation times (e.g., 48 hours), and positive controls (e.g., doxorubicin) .
Q. What computational tools are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA topoisomerases, focusing on hydrophobic pockets accommodating benzyloxy groups.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer mechanisms .
Methodological Considerations
Q. What spectroscopic techniques are essential for characterizing synthetic intermediates?
- NMR : Assign peaks for benzyloxy protons (δ 4.8–5.2 ppm, singlet) and aromatic protons (δ 6.8–7.6 ppm) .
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 540.1937 for C₃₆H₂₈O₅) .
Q. How can researchers validate the role of π-π stacking in the compound’s biological activity?
Q. What strategies mitigate oxidative degradation during long-term storage?
- Lyophilization : Store in amber vials under argon at -20°C.
- Antioxidant additives : Include 0.1% BHT in DMSO stock solutions to prevent radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
